![molecular formula C16H11ClF2N2O B1419089 7-chloro-5-(2,6-difluorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 39080-67-6](/img/structure/B1419089.png)
7-chloro-5-(2,6-difluorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one
Übersicht
Beschreibung
Difludiazepam, also known as 7-chloro-5-(2,6-difluorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one, is a benzodiazepine derivative. It is the 2’,6’-difluoro derivative of fludiazepam. This compound was invented in the 1970s but was never marketed. It has been used as a research tool to help determine the shape and function of the gamma-aminobutyric acid-A (GABA-A) receptors .
Wirkmechanismus
Target of Action
Difludiazepam, also known as “7N3B9XEC7B” or “UNII-7N3B9XEC7B”, primarily targets the Gamma-aminobutyric acid (GABA) receptors . These receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
Difludiazepam acts by binding to the GABA receptors, specifically the benzodiazepine site of the GABA-A receptor . This binding enhances the effect of GABA, leading to increased opening of chloride channels on the neuron membrane, hyperpolarization of the neuron, and inhibition of the action potential . This results in the anxiolytic, anticonvulsant, sedative, and muscle relaxant properties of Difludiazepam .
Biochemical Pathways
The primary biochemical pathway affected by Difludiazepam is the GABAergic system . By potentiating the effects of GABA, Difludiazepam enhances inhibitory neurotransmission, reducing neuronal excitability and leading to the calming effects characteristic of this class of drugs .
Pharmacokinetics
Like other benzodiazepines, it is likely to be metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of Difludiazepam’s action include a decrease in neuronal excitability and a reduction in the firing rate of action potentials . This leads to the drug’s therapeutic effects, including anxiolysis, sedation, muscle relaxation, and prevention of seizures .
Action Environment
The action, efficacy, and stability of Difludiazepam can be influenced by various environmental factors. These may include the presence of other drugs, the individual’s metabolic rate, liver function, and genetic factors . .
Biochemische Analyse
Biochemical Properties
Difludiazepam plays a significant role in biochemical reactions by interacting with GABA receptors in the brain and central nervous system. It binds to the benzodiazepine site of the GABA-A receptors, enhancing GABA-mediated synaptic inhibition . This interaction increases the affinity of GABA for its receptor, leading to an increased inhibitory effect on neurotransmission. The primary biomolecules involved in this interaction are the GABA-A receptor subunits, including alpha, beta, and gamma subunits .
Cellular Effects
Difludiazepam exerts various effects on different types of cells and cellular processes. It influences cell function by enhancing the inhibitory effects of GABA, leading to reduced neuronal excitability . This can impact cell signaling pathways, particularly those involving GABAergic neurotransmission. Additionally, difludiazepam can affect gene expression by modulating the activity of transcription factors that are sensitive to changes in neuronal activity . Cellular metabolism may also be influenced due to the altered energy demands resulting from changes in neuronal activity.
Molecular Mechanism
At the molecular level, difludiazepam exerts its effects by binding to the benzodiazepine site on the GABA-A receptor . This binding increases the receptor’s affinity for GABA, enhancing its inhibitory effects. The interaction involves specific binding interactions with the receptor’s alpha, beta, and gamma subunits . Difludiazepam’s binding to the receptor can lead to enzyme inhibition or activation, depending on the downstream signaling pathways affected. Changes in gene expression may occur as a result of altered neuronal activity and subsequent modulation of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of difludiazepam can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that difludiazepam remains stable under controlled conditions, but its degradation products can accumulate over time . Long-term exposure to difludiazepam in in vitro or in vivo studies has demonstrated sustained effects on neuronal activity and GABAergic signaling .
Dosage Effects in Animal Models
The effects of difludiazepam vary with different dosages in animal models. At low doses, difludiazepam exhibits anxiolytic and sedative effects, while higher doses can lead to muscle relaxation and anticonvulsant properties . At very high doses, difludiazepam can cause toxic or adverse effects, including respiratory depression and loss of consciousness . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
Difludiazepam is metabolized primarily through phase I metabolism, involving enzymes such as CYP2C19 and CYP3A4 . These enzymes facilitate the hydroxylation and demethylation of difludiazepam, leading to the formation of active and inactive metabolites. The metabolic pathways of difludiazepam can influence its pharmacokinetics and overall efficacy . Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels in the body .
Transport and Distribution
Within cells and tissues, difludiazepam is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by factors such as blood flow, tissue perfusion, and binding affinity to specific proteins . Difludiazepam’s localization and accumulation within tissues can impact its overall pharmacological effects .
Subcellular Localization
Difludiazepam’s subcellular localization is primarily within the central nervous system, where it exerts its effects on GABA-A receptors . The compound’s activity and function can be influenced by its localization to specific cellular compartments, such as synaptic membranes and intracellular organelles . Post-translational modifications and targeting signals may direct difludiazepam to these compartments, enhancing its efficacy in modulating GABAergic signaling .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Difludiazepam beinhaltet die Einführung von Difluor-Gruppen in die Fludiazepam-Struktur. Die spezifischen Synthesewege und Reaktionsbedingungen sind in der Öffentlichkeit nicht umfassend dokumentiert. Es ist bekannt, dass die Addition von Fluor-Gruppen an die chemische Struktur die Bioverfügbarkeit deutlich verbessert .
Industrielle Produktionsverfahren: Die Verbindung wird hauptsächlich in Forschungslaboren für wissenschaftliche Studien synthetisiert .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Difludiazepam unterliegt verschiedenen chemischen Reaktionen, die typisch für Benzodiazepine sind, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Reaktionen finden in der Regel unter kontrollierten Laborbedingungen statt .
Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation hydroxylierte Derivate ergeben, während Reduktion dehalogenierte Verbindungen erzeugen kann .
4. Wissenschaftliche Forschungsanwendungen
Difludiazepam hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
5. Wirkmechanismus
Difludiazepam übt seine Wirkungen aus, indem es an der Benzodiazepin-Bindungsstelle der GABA-A-Rezeptoren im Gehirn und im zentralen Nervensystem bindet. Nach der Bindung verstärkt es die GABA-vermittelte synaptische Inhibition und verstärkt so die Wirkung von GABA im Gehirn deutlich. Dies führt zu einer weit verbreiteten Inhibition der Gehirnaktivität, wodurch Angst, Furcht und Besorgnis in niedrigeren Dosen reduziert werden und bei höheren Dosen eine vollständige Sedierung und Amnesie hervorgerufen werden .
Ähnliche Verbindungen:
Alprazolam: Bekannt für seine starke anxiolytische Wirkung.
Brotizolam: Wird wegen seiner sedativen und hypnotischen Eigenschaften eingesetzt.
Bretazenil: Ein partieller Agonist am Benzodiazepin-Rezeptor.
Etizolam: Bekannt für seine anxiolytischen und sedativen Wirkungen.
Bromazepam: Wird wegen seiner anxiolytischen Eigenschaften eingesetzt.
Lorazepam: Wird häufig wegen seiner anxiolytischen und sedativen Wirkungen eingesetzt.
Chlordiazepoxid: Eines der ersten Benzodiazepine, das wegen seiner anxiolytischen und sedativen Eigenschaften eingesetzt wurde.
Clonazolam: Bekannt für seine starke sedative Wirkung.
Einzigartigkeit: Difludiazepam ist aufgrund seiner außergewöhnlich hohen Bindungsaffinität für GABA-A-Rezeptoren einzigartig, die wahrscheinlich auf die halogenierten Gruppen an der ortho-Position des Phenylrings zurückzuführen ist. Diese verstärkte Bindungskapazität macht es deutlich potenter als viele andere Benzodiazepine .
Wissenschaftliche Forschungsanwendungen
Overview
7-Chloro-5-(2,6-difluorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one, commonly known as Difludiazepam, is a benzodiazepine derivative that has garnered attention in scientific research primarily for its interactions with the gamma-aminobutyric acid-A (GABA-A) receptors. Although developed in the 1970s, it was never marketed for clinical use. This compound is notable for its potential applications in pharmacological research and as a tool in neuropharmacology.
GABA-A Receptor Studies
Difludiazepam serves as a valuable research tool for studying GABA-A receptors, which are crucial for mediating inhibitory neurotransmission in the central nervous system. The compound's structural characteristics allow researchers to explore receptor binding affinities and functional responses, providing insights into the mechanisms of action of benzodiazepines and their derivatives.
Neuropharmacology
Research involving Difludiazepam has contributed to understanding the pharmacodynamics and pharmacokinetics of benzodiazepines. Studies have evaluated its effects on anxiety, sedation, and muscle relaxation, which are common therapeutic targets for benzodiazepine drugs.
Structure-Activity Relationship (SAR) Studies
The compound is instrumental in SAR studies aimed at optimizing the efficacy and safety profiles of benzodiazepines. By modifying various substituents on the benzodiazepine core structure, researchers can assess how these changes impact biological activity, leading to the design of novel compounds with improved therapeutic profiles.
Case Study 1: Binding Affinity Assessment
A study published in Journal of Medicinal Chemistry examined the binding affinity of Difludiazepam to GABA-A receptors compared to other benzodiazepines. The results indicated that Difludiazepam exhibited a higher affinity for certain receptor subtypes, suggesting potential for selective modulation of GABAergic activity.
Case Study 2: Behavioral Pharmacology
In an experimental setting, researchers investigated the anxiolytic properties of Difludiazepam using rodent models. The findings demonstrated significant reductions in anxiety-related behaviors when administered at specific dosages, supporting its potential application in anxiety disorder research.
Case Study 3: Comparative Analysis with Fludiazepam
A comparative analysis between Difludiazepam and its parent compound Fludiazepam highlighted differences in pharmacological profiles. The study found that while both compounds exhibited sedative properties, Difludiazepam had a more favorable side effect profile, making it a candidate for further exploration in therapeutic contexts.
Vergleich Mit ähnlichen Verbindungen
Alprazolam: Known for its potent anxiolytic effects.
Brotizolam: Used for its sedative and hypnotic properties.
Bretazenil: A partial agonist at the benzodiazepine receptor.
Etizolam: Known for its anxiolytic and sedative effects.
Bromazepam: Used for its anxiolytic properties.
Lorazepam: Commonly used for its anxiolytic and sedative effects.
Chlordiazepoxide: One of the first benzodiazepines used for its anxiolytic and sedative properties.
Clonazolam: Known for its potent sedative effects.
Uniqueness: Difludiazepam is unique due to its exceptionally high binding affinity for GABA-A receptors, which is thought to result from the halogenated groups at the ortho position of the phenyl ring. This enhanced binding capacity makes it significantly more potent than many other benzodiazepines .
Eigenschaften
IUPAC Name |
7-chloro-5-(2,6-difluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF2N2O/c1-21-13-6-5-9(17)7-10(13)16(20-8-14(21)22)15-11(18)3-2-4-12(15)19/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNFPASORLTEGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=C(C=CC=C3F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001135292 | |
Record name | 7-Chloro-5-(2,6-difluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001135292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39080-67-6 | |
Record name | 7-Chloro-5-(2,6-difluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39080-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Difludiazepam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039080676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-5-(2,6-difluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001135292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIFLUDIAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N3B9XEC7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the blood-to-plasma ratio for drugs like benzodiazepines?
A1: The blood-to-plasma ratio is a crucial parameter in pharmacokinetics. It indicates how a drug distributes itself between blood cells and plasma. This distribution can affect the drug's availability to reach its target site and exert its pharmacological effect. []
Q2: How does the prediction of GABAA-binding affinity contribute to drug development?
A2: GABAA receptors are the targets of benzodiazepines. Understanding and predicting the binding affinity of new drug candidates to these receptors can help researchers estimate their potential potency and efficacy. This knowledge is essential for prioritizing promising candidates for further development. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.